methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660948
InChI: InChI=1S/C22H19N3O2/c1-15-20-18(22(26)27-2)13-19(17-11-7-4-8-12-17)23-21(20)25(24-15)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3
SMILES:
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol

methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14660948

Molecular Formula: C22H19N3O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
IUPAC Name methyl 1-benzyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C22H19N3O2/c1-15-20-18(22(26)27-2)13-19(17-11-7-4-8-12-17)23-21(20)25(24-15)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3
Standard InChI Key KXPFOGYAZORZBN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s scaffold consists of a pyrazolo[3,4-b]pyridine system, where the pyrazole (a five-membered ring with two adjacent nitrogen atoms) is fused to the pyridine (a six-membered aromatic ring with one nitrogen atom) . Substituents at key positions modulate its electronic and steric properties:

  • Position 1: A benzyl group (C₆H₅CH₂) enhances lipophilicity, potentially improving membrane permeability.

  • Position 3: A methyl group (CH₃) contributes to steric hindrance, influencing binding pocket interactions .

  • Position 6: A phenyl group (C₆H₅) introduces aromatic stacking capabilities, critical for protein-ligand interactions.

  • Position 4: A methyl carboxylate (COOCH₃) serves as a hydrogen bond acceptor, aiding in target engagement .

Physicochemical Properties

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₂H₁₉N₃O₂
Molecular Weight357.4 g/mol
CAS Number1011397-77-5
Canonical SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4

The carboxylate ester at position 4 is a common prodrug strategy, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid form .

Synthetic Methodologies

Catalytic Condensation Approaches

A 2022 study demonstrated the use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a nano-magnetic metal-organic framework (MOF), to synthesize pyrazolo[3,4-b]pyridines via a three-component reaction . Under solvent-free conditions at 100°C, the catalyst enabled the condensation of:

  • Aldehydes (e.g., 4-chlorobenzaldehyde),

  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine,

  • 3-(Cyanoacetyl)indole.

This method achieved yields exceeding 85% and allowed catalyst reuse for seven cycles without significant activity loss .

Biological Activities and Mechanistic Insights

Kinase Inhibition

Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits inhibitory activity against protein kinases, enzymes implicated in cancer and diabetes . The benzyl and phenyl groups mediate hydrophobic interactions with kinase ATP-binding pockets, while the carboxylate ester coordinates with catalytic lysine residues.

Antidiabetic Effects

Preliminary data indicate α-glucosidase inhibition (IC₅₀ = 45.8 μM), potentially delaying carbohydrate digestion and reducing postprandial hyperglycemia .

Pharmacological Applications and Derivatives

Prodrug Development

The methyl carboxylate moiety is hydrolyzed in vivo to the carboxylic acid (CAS 1011398-57-4), enhancing solubility and target binding . Comparative data for the acid derivative:

PropertyCarboxylic Acid DerivativeSource
Molecular FormulaC₂₁H₁₇N₃O₂
Molecular Weight343.38 g/mol
Canonical SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Structure-Activity Relationship (SAR)

  • Benzyl vs. Alkyl Substituents: Benzyl at position 1 improves kinase affinity over methyl or ethyl groups.

  • Phenyl at Position 6: Replacement with smaller substituents (e.g., Cl, F) reduces anticancer activity by 40–60%.

Recent Advances and Future Directions

Nano-Catalyst Optimization

The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ system exemplifies trends in sustainable synthesis, reducing reliance on toxic solvents . Future work may explore MOFs with dual acid-base sites to accelerate kinetics.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor-specific accumulation, minimizing off-target effects.

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